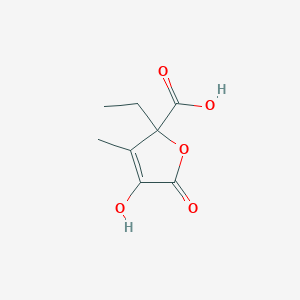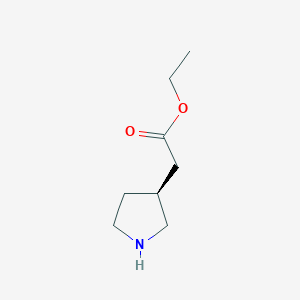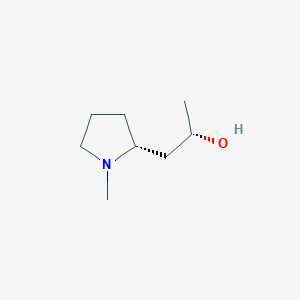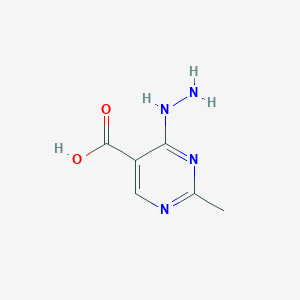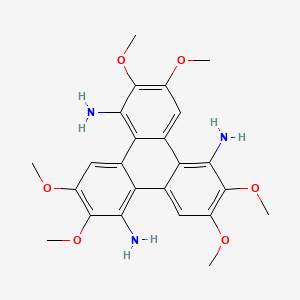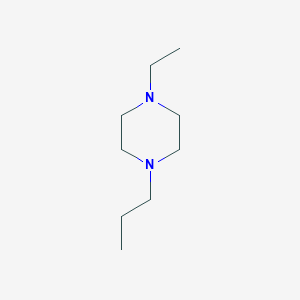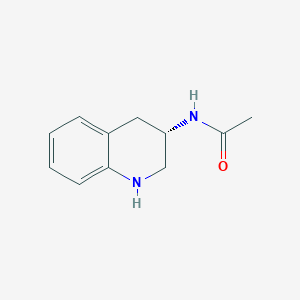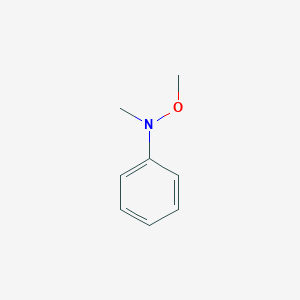![molecular formula C21H12CaN2O6S B13121080 Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate](/img/structure/B13121080.png)
Calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I.15880:1, also known as Pigment Red 63:1, is a synthetic red dye widely used in various industries. It is a calcium salt lake, known for its vibrant maroon red color. The compound is primarily used as a colorant in cosmetics, paints, inks, and plastics due to its excellent solvent resistance and moderate light fastness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C.I.15880:1 involves the diazotization of 2-naphthol-3,6-disulfonic acid followed by coupling with 2-naphthol. The reaction typically occurs in an acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst. The resulting product is then treated with calcium chloride to form the calcium salt lake .
Industrial Production Methods
Industrial production of C.I.15880:1 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is filtered, washed, and dried to obtain the pigment in its powder form .
Análisis De Reacciones Químicas
Types of Reactions
C.I.15880:1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of naphthoquinones.
Reduction: Reduction results in the formation of aromatic amines.
Substitution: Substitution reactions can yield various substituted naphthols.
Aplicaciones Científicas De Investigación
C.I.15880:1 has a wide range of applications in scientific research:
Chemistry: Used as a standard dye in analytical chemistry for colorimetric assays.
Biology: Employed in histological staining to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used in the production of colored plastics, coatings, and inks
Mecanismo De Acción
The mechanism of action of C.I.15880:1 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to electronic transitions that give it its characteristic color. In biological systems, it can interact with cellular components, facilitating staining and visualization under a microscope .
Comparación Con Compuestos Similares
Similar Compounds
Pigment Red 571: Another calcium salt lake with similar applications but different shade and stability.
Pigment Red 482: Known for its use in plastics and coatings, with slightly different chemical properties.
Pigment Red 531: Used in inks and coatings, with distinct light fastness and solvent resistance .
Uniqueness
C.I.15880:1 stands out due to its excellent solvent resistance and moderate light fastness, making it suitable for a wide range of applications. Its vibrant maroon red color is particularly valued in the cosmetics and paint industries .
Propiedades
Fórmula molecular |
C21H12CaN2O6S |
|---|---|
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
calcium;3-hydroxy-4-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C21H14N2O6S.Ca/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;/h1-11,24H,(H,25,26)(H,27,28,29);/q;+2/p-2 |
Clave InChI |
OVHKKOQGPOYPLY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


